molecular formula C10H8FN3O B1471911 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol CAS No. 1540562-52-4

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol

Cat. No.: B1471911
CAS No.: 1540562-52-4
M. Wt: 205.19 g/mol
InChI Key: OITBKBFOVZGDCE-UHFFFAOYSA-N
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Description

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol is an organic compound with a molecular formula of C10H8FN3O and a molecular weight of 205.19 g/mol. This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, agriculture, and materials science .

Properties

IUPAC Name

5-amino-3-(3-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITBKBFOVZGDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield this compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form various substituted pyridazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include pyridazinone derivatives, amino-substituted pyridazines, and halogenated pyridazines. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential pharmacological activities.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation . Additionally, it can modulate various signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol include:

  • 6-Phenylpyridazin-3(2H)-one
  • 4-(3-Chlorophenyl)pyridazin-3(2H)-one
  • 6-(4-Methylphenyl)pyridazin-3(2H)-one

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of amino and fluorophenyl groups, which contribute to its distinct pharmacological profile. The presence of the fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol

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